8-Fluoro-5-azaspiro[2.5]octane
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Overview
Description
8-Fluoro-5-azaspiro[25]octane is a chemical compound with the molecular formula C7H12FN It is a member of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-azaspiro[2.5]octane typically involves the reaction of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction is followed by a series of steps including alkylation and heterocyclization to form the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
8-Fluoro-5-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-azaspiro[2.5]octane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-5-azaspiro[2.5]octane: This compound has a similar spiro structure but with two fluorine atoms instead of one.
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with different ring sizes and an oxygen atom in the structure.
Uniqueness
8-Fluoro-5-azaspiro[2.5]octane is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to other spiro compounds .
Properties
Molecular Formula |
C7H12FN |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
8-fluoro-5-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H12FN/c8-6-1-4-9-5-7(6)2-3-7/h6,9H,1-5H2 |
InChI Key |
DXXWAKUEDOSEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2(C1F)CC2 |
Origin of Product |
United States |
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